molecular formula C9H11NO B011157 1-(3,5-Dimethylpyridin-2-YL)ethanone CAS No. 110788-51-7

1-(3,5-Dimethylpyridin-2-YL)ethanone

Cat. No. B011157
Key on ui cas rn: 110788-51-7
M. Wt: 149.19 g/mol
InChI Key: UQZDMUZXJFQIOP-UHFFFAOYSA-N
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Patent
US06608070B1

Procedure details

The title compound was prepared from 3,5-dimethylpyridinecarbonitrile (K. Takahashi et al., J. Heterocycl. Chem., 1978, 15, 893) according to the procedure for preparing 2-acetyl-4-chloropyridine described in Example 33. 1H-NMR (CDCl3) δ: 8.32 (1H, s), 7.37 (1H, s), 2.69 (3H, s), 2.56 (3H, s), 2.36 (3H, s). 2-Bromoacetyl-3,5-dimethylpyridine hydrobromide:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-Bromoacetyl-3,5-dimethylpyridine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1C(C#N)=NC=C(C)C=1.C(C1C=C(Cl)C=CN=1)(=O)C.Br.Br[CH2:23][C:24]([C:26]1[C:31]([CH3:32])=[CH:30][C:29]([CH3:33])=[CH:28][N:27]=1)=[O:25]>>[C:24]([C:26]1[C:31]([CH3:32])=[CH:30][C:29]([CH3:33])=[CH:28][N:27]=1)(=[O:25])[CH3:23] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=NC=C(C1)C)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=NC=CC(=C1)Cl
Step Three
Name
2-Bromoacetyl-3,5-dimethylpyridine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.BrCC(=O)C1=NC=C(C=C1C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=NC=C(C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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